(2E)-3-(5-bromo-2-methoxyphenyl)-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)prop-2-enamide
Overview
Description
The compound (2E)-3-(5-bromo-2-methoxyphenyl)-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)prop-2-enamide is a synthetic organic molecule characterized by its complex structure, which includes a brominated methoxyphenyl group and a benzotriazolyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(5-bromo-2-methoxyphenyl)-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)prop-2-enamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of Benzotriazole Moiety: The synthesis of the benzotriazole ring, which can be achieved through cyclization reactions involving appropriate precursors.
Amide Bond Formation: The final step involves coupling the brominated methoxyphenyl derivative with the benzotriazole derivative under conditions that promote amide bond formation, such as using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include:
Scaling up reactions: Using larger quantities of reagents and solvents.
Optimization of reaction conditions: Adjusting temperature, pressure, and reaction time to maximize efficiency.
Purification techniques: Employing methods such as recrystallization, chromatography, or distillation to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may target the bromine atom or other functional groups, resulting in dehalogenation or other reduced forms.
Substitution: The bromine atom in the methoxyphenyl ring can be substituted with other nucleophiles, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidized derivatives: Compounds with additional oxygen-containing functional groups.
Reduced derivatives: Compounds with reduced or removed bromine atoms.
Substituted derivatives: Compounds with various substituents replacing the bromine atom.
Scientific Research Applications
Chemistry
Synthesis of novel compounds:
Biology
Biological assays: It may be used in biological assays to study its effects on various biological systems, including its potential as a therapeutic agent.
Medicine
Drug development: The compound’s structure suggests potential pharmacological activity, making it a candidate for drug development and testing.
Industry
Material science: Its unique structure may lend itself to applications in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (2E)-3-(5-bromo-2-methoxyphenyl)-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)prop-2-enamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(5-chloro-2-methoxyphenyl)-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)prop-2-enamide: Similar structure with a chlorine atom instead of bromine.
(2E)-3-(5-fluoro-2-methoxyphenyl)-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)prop-2-enamide: Similar structure with a fluorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in (2E)-3-(5-bromo-2-methoxyphenyl)-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)prop-2-enamide may confer unique reactivity and properties compared to its chloro and fluoro analogs. Bromine’s larger atomic size and different electronic properties can influence the compound’s behavior in chemical reactions and its interactions with biological targets.
Properties
IUPAC Name |
(E)-3-(5-bromo-2-methoxyphenyl)-N-(6-methyl-2-phenylbenzotriazol-5-yl)prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19BrN4O2/c1-15-12-20-21(27-28(26-20)18-6-4-3-5-7-18)14-19(15)25-23(29)11-8-16-13-17(24)9-10-22(16)30-2/h3-14H,1-2H3,(H,25,29)/b11-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWJJPLSGNXAVBZ-DHZHZOJOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NN(N=C2C=C1NC(=O)C=CC3=C(C=CC(=C3)Br)OC)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=NN(N=C2C=C1NC(=O)/C=C/C3=C(C=CC(=C3)Br)OC)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19BrN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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